Picolinic acid hydrate
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Overview
Description
Picolinic acid hydrate is an organic compound with the chemical formula C6H5NO2·H2O. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is known for its role as a bidentate chelating agent, forming complexes with various metal ions. It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Picolinic acid can be synthesized from 2-methylpyridine by oxidation. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, picolinic acid is produced through the oxidation of 2-methylpyridine using various oxidizing agents. The process involves multiple steps, including purification and crystallization, to obtain the final product in its hydrated form.
Chemical Reactions Analysis
Types of Reactions
Picolinic acid undergoes several types of chemical reactions, including:
Oxidation: Picolinic acid can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert picolinic acid to its corresponding alcohol.
Substitution: Picolinic acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include derivatives of picolinic acid with different functional groups, such as alcohols, esters, and amides.
Scientific Research Applications
Picolinic acid hydrate has a wide range of scientific research applications:
Mechanism of Action
Picolinic acid exerts its effects by binding to metal ions, forming stable complexes. This chelation process is crucial for its role in biological systems, where it assists in the absorption and transport of metal ions such as zinc, chromium, and iron . In medicinal applications, picolinic acid has been shown to interact with zinc finger proteins, altering their structure and function .
Comparison with Similar Compounds
Picolinic acid is similar to other pyridine carboxylic acids, such as:
Nicotinic acid (Niacin): Has the carboxyl group at the 3-position.
Isonicotinic acid: Has the carboxyl group at the 4-position.
Uniqueness
Picolinic acid’s unique position of the carboxyl group at the 2-position allows it to form bidentate chelates with metal ions, which is not as effectively achieved by its isomers .
Similar Compounds
- Nicotinic acid (Niacin)
- Isonicotinic acid
- Dipicolinic acid
Properties
CAS No. |
354527-55-2 |
---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
pyridine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H5NO2.H2O/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H2 |
InChI Key |
AGWSKXUJTPAZHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.O |
Origin of Product |
United States |
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